3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that features a benzodioxole moiety fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting microtubule assembly and inhibiting tubulin polymerization . This leads to cell cycle arrest and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound also contains a benzodioxole moiety and has been studied for its biological activities.
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol: Another compound with a benzodioxole structure, used in various research applications.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of a benzodioxole moiety with a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to interact with microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H10ClN3O2 |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3O2.ClH/c11-10-4-7(12-13-10)6-1-2-8-9(3-6)15-5-14-8;/h1-4H,5H2,(H3,11,12,13);1H |
InChI Key |
AKLXFSKUXHFBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
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